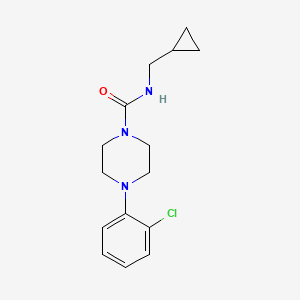
4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential pharmacological properties. This compound belongs to the class of piperazines and has been found to have a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. This dual activity may contribute to its therapeutic effects in a variety of conditions.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been found to have antinociceptive effects, which may be due to its ability to modulate the activity of the opioid system.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It also has a well-characterized pharmacological profile, which makes it a useful tool for studying the activity of the dopamine and serotonin systems in the brain. However, this compound also has some limitations. It has a relatively short half-life, which may limit its usefulness in some experiments. Additionally, its effects may be influenced by factors such as age, sex, and genetics, which can complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research on 4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide. One area of interest is its potential as a treatment for schizophrenia. Further studies are needed to fully elucidate its mechanism of action and to determine its efficacy in treating this condition. Additionally, this compound may have potential as a tool for studying the role of the dopamine and serotonin systems in the brain in a variety of conditions. Further research is needed to fully explore these possibilities.
Méthodes De Synthèse
The synthesis of 4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide involves the reaction of 2-chlorobenzoyl chloride with cyclopropylmethylamine, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained after purification using column chromatography. The purity and yield of the compound can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic effects. It has been found to have a wide range of biological activities, including antidepressant, anxiolytic, and antinociceptive effects. This compound has also been found to have potential as a treatment for schizophrenia, as it can modulate the activity of the dopamine and serotonin systems in the brain.
Propriétés
IUPAC Name |
4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c16-13-3-1-2-4-14(13)18-7-9-19(10-8-18)15(20)17-11-12-5-6-12/h1-4,12H,5-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZQFXIRGCRHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
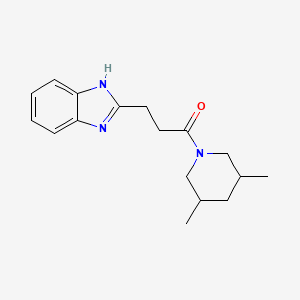
![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7508887.png)
![N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508895.png)
![N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508904.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7508912.png)
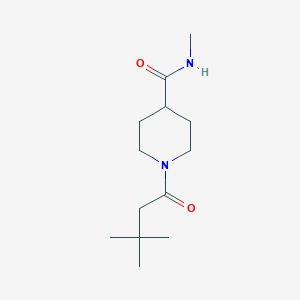

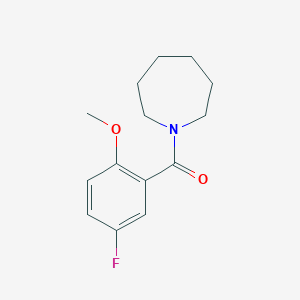
![N-[(2,4-dimethylphenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508941.png)
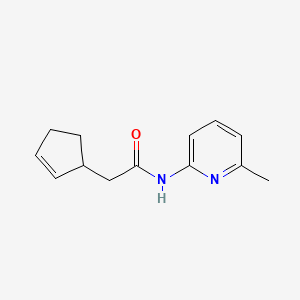
![Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate](/img/structure/B7508965.png)

![N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508997.png)
